Diethyl glutarate is a diester obtained by the formal condensation of carboxy groups of glutaric acid with two molecules of ethanol respectively. It has a role as a metabolite. It derives from a glutaric acid.
Diethyl glutarate
CAS No.: 818-38-2
Cat. No.: VC21201507
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 818-38-2 |
---|---|
Molecular Formula | C9H16O4 |
Molecular Weight | 188.22 g/mol |
IUPAC Name | diethyl pentanedioate |
Standard InChI | InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 |
Standard InChI Key | OUWSNHWQZPEFEX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)OCC |
Canonical SMILES | CCOC(=O)CCCC(=O)OCC |
Boiling Point | 236.5 °C |
Melting Point | -24.1 °C |
Introduction
Basic Properties and Identification
Diethyl glutarate, also known as diethyl pentanedioate or glutaric acid diethyl ester, is a diester formed by the condensation of glutaric acid with two molecules of ethanol. It belongs to the class of organic compounds known as fatty acid esters . This compound exhibits neutral chemical properties and serves as an important intermediate in various chemical processes.
Table 1.1: Identification and Basic Properties of Diethyl Glutarate
Parameter | Value |
---|---|
CAS Registry Number | 818-38-2 |
Molecular Formula | C₉H₁₆O₄ |
Molecular Weight | 188.2209 g/mol |
IUPAC Name | 1,5-diethyl pentanedioate |
Traditional Name | Diethyl glutarate |
SMILES Notation | CCOC(=O)CCCC(=O)OCC |
InChI Key | OUWSNHWQZPEFEX-UHFFFAOYSA-N |
Chemical Classification | Fatty Acid Esters |
Diethyl glutarate features a linear carbon chain with two terminal carboxylic ester groups, providing it with unique chemical reactivity patterns that make it valuable for diverse applications . As a diester derivative of glutaric acid, it represents an important carbon-5 backbone structure with potential for further functionalization.
Physical and Chemical Characteristics
Diethyl glutarate exists as a colorless to almost colorless clear liquid at room temperature, with a mild, characteristic odor. It exhibits relatively high boiling and flash points, making it suitable for various industrial applications where thermal stability is required.
Table 2.1: Physical and Chemical Properties of Diethyl Glutarate
From a chemical perspective, diethyl glutarate is relatively stable under normal conditions but can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The compound's chemical behavior is largely influenced by its ester functional groups, which can participate in various nucleophilic substitution reactions .
Synthesis and Production Methods
Multiple synthetic routes exist for the production of diethyl glutarate, with esterification of glutaric acid being the most common industrial approach.
Bio-based Production Routes
Recent advances have focused on developing sustainable, bio-based production methods for glutarate and its derivatives. Research has established bio-based production of glutarate using metabolically engineered Corynebacterium glutamicum .
In this approach, researchers started with C. glutamicum AVA-2 strain, which secreted small amounts of glutarate as a consequence of its engineered 5-aminovalerate pathway. By overexpressing 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD) under the control of the constitutive tuf promoter, they created the GTA-1 strain that formed glutarate as a major product .
Further optimization led to the development of strain GTA-4, which overexpressed the newly discovered 5-aminovalerate importer NCgl0464 and formed glutarate from glucose in a yield of 0.27 mol mol⁻¹. In a fed-batch process, GTA-4 produced more than 90 g/L glutarate from glucose and molasses-based sugars in a yield of up to 0.70 mol mol⁻¹ and a maximum productivity of 1.8 g/L/h .
Applications and Industrial Uses
Diethyl glutarate has found applications across multiple industries owing to its chemical structure and properties.
Industrial and Chemical Applications
The compound is widely used in various industrial formulations including:
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Paint, enamel, varnish, lacquer, and thinner formulations
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Paint strippers and removers
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Polyamide and polyester resins and plasticizers
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Adhesives, sealants, and caulks
Its ability to dissolve many resins, coatings, and other materials makes it an effective component in cleaning formulations and other products. Compared to some traditional solvents, diethyl glutarate has been reported to be less toxic and more biodegradable, positioning it as a potential environmentally friendly alternative .
Polymer Chemistry
Diethyl glutarate serves as a valuable building block for polymer synthesis. In particular, it has been used in the production of commercial polyesters and polyamides. The carbon-5 backbone of glutaric acid derivatives like diethyl glutarate provides unique structural properties to the resulting polymers .
Research has demonstrated that bio-based glutaric acid obtained from bacterial fermentation can be purified to >99.9% purity and subsequently used for interfacial polymerization and melt polymerization with hexamethylenediamine to yield bionylon-6,5, a polyamide with unique structural properties .
Pharmaceutical and Biomedical Applications
Diethyl glutarate has gained attention in pharmaceutical research for its potential role in drug delivery and as a component in pharmaceutical formulations. As a cell-permeable form of glutarate, diethyl glutarate (DEG) has been studied for its effects on cellular functions, particularly in immunological contexts .
Biomedical Research Findings
Recent research has revealed interesting biological activities of diethyl glutarate, particularly in the context of immunology and T cell function.
Effects on T Cell Function and Metabolism
Research has shown that diethyl glutarate, as a cell-permeable form of glutarate, can influence T cell function and metabolism. Studies indicate that glutarate acts through enzymatic inhibition of α-KG-dependent dioxygenases (αKGDDs) and through post-translational modification of lysines in important targets .
In particular, diethyl glutarate treatment of CD8+ T cells has been shown to:
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Increase the abundance of CD62Lhi/CD44hi CD8+ T cells
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Have no negative effects on cell viability or proliferation
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Increase the central memory T cell (TCM) population in a dose-dependent manner
These findings suggest potential applications in immunotherapy, as enhanced central memory T cell populations could improve the efficacy of adoptive T cell therapies.
Metabolic Effects and Enzymatic Inhibition
Mechanistically, diethyl glutarate has been shown to affect T cell metabolism through glutarylation of the pyruvate dehydrogenase E2 subunit, resulting in decreased pyruvate dehydrogenase complex (PDHc) activity. This leads to:
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Increased basal extracellular acidification rate (ECAR)
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Increased basal oxygen consumption rate (OCR) when assayed in the absence of glucose
These metabolic changes appear to contribute to the altered differentiation patterns observed in T cells treated with diethyl glutarate.
Supplier | Purity | Form | Package Sizes |
---|---|---|---|
TCI America | >98.0% (GC) | Liquid | 25g, 500g |
Ambeed | 98% | Liquid | Various |
Various Chinese suppliers | 99% | Liquid | Bulk quantities |
As research and development efforts continue, novel uses of glutarate derivatives in areas such as 3D printing, energy storage, and biomedical engineering may emerge, potentially expanding the market further .
Future Research Directions
Several promising research directions for diethyl glutarate include:
Enhanced Bio-based Production
Further optimization of bio-based production methods could make the synthesis of glutarate derivatives more sustainable and economically viable. This includes improving microbial strains, fermentation processes, and downstream processing technologies .
Advanced Polymer Applications
The unique structure of glutarate-based monomers offers opportunities for developing novel polymers with tailored properties. Research into bionylon-6,5 and other glutarate-based polymers may yield materials with advantageous characteristics for specific applications .
Expanded Immunotherapeutic Applications
The demonstrated effects of diethyl glutarate on T cell function and metabolism warrant further investigation for potential applications in cancer immunotherapy and treatment of autoimmune diseases. Understanding the molecular mechanisms underlying these effects could lead to optimized therapeutic strategies .
Green Chemistry Applications
Given its potentially lower toxicity compared to some traditional solvents, diethyl glutarate may find expanded applications as an environmentally friendly alternative in various industrial processes and consumer products .
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